N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound with the Chemical Abstracts Service (CAS) Number 923094-00-2. This compound is categorized as an organic sulfonamide, which is notable for its potential applications in medicinal chemistry, particularly as an inhibitor in biological systems. The molecular formula of this compound is , and it has a molecular weight of approximately 390.3 g/mol .
The compound can be classified under the broader category of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or aliphatic moiety. This specific compound features dichlorophenyl and fluorophenyl groups, which may enhance its pharmacological profile .
The synthesis of N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can be approached through several methodologies:
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can participate in various chemical reactions:
The mechanism of action for N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide primarily involves its interaction with specific biological targets:
N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several potential applications in scientific research:
This compound exemplifies the importance of structural modifications in enhancing biological activity and specificity within medicinal chemistry contexts.
The strategic incorporation of multi-halogenated aryl groups into sulfonamide scaffolds emerged from efforts to optimize drug-like properties in metabolic disorder therapeutics. Early sulfonamide antibiotics (e.g., Prontosil, 1935) demonstrated the bioactivity of the sulfonamide pharmacophore but faced limitations in solubility and target specificity [3]. By the 2000s, researchers systematically explored dichlorophenyl-fluorophenyl hybrids to leverage orthogonal electronic effects: the 3,5-dichlorophenyl moiety enhances lipophilicity and membrane penetration, while the 4-fluorophenylsulfonyl group contributes to target binding affinity and metabolic stability [2] [6]. This design rationale was crystallized in patents such as IL157540A0 (2003), which disclosed N-(aryl)-arylethenesulfonamides for antidiabetic and antiproliferative applications, highlighting the therapeutic potential of combining halogenated aryl systems [4]. The specific selection of 3,5-dichlorination over other patterns (e.g., 2,4- or 2,6-) was driven by steric considerations—avoiding excessive steric hindrance while maintaining a symmetric electronic profile for optimal protein interaction [6].
Table 1: Evolution of Key Halogenated Sulfonamide Pharmacophores
Era | Prototype Compound | Halogen Pattern | Primary Therapeutic Target |
---|---|---|---|
1930s | Sulfanilamide | None | Bacterial DHPS |
1980–2000 | Hydrochlorothiazide | Monochloro (C6) | Carbonic anhydrase |
2008 | N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide | 3,5-Difluoro | Aldose reductase |
Post-2010 | N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | 3,5-Dichloro (aniline) + 4-F (sulfonyl) | Polyol pathway enzymes |
The development of N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide represents a deliberate departure from early rigid benzenesulfonamide aldose reductase inhibitors (ARIs). Seminal work in 2008 demonstrated that N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide (IC₅₀ ~nM range) exhibited superior inhibition versus glycine-derived ARIs, attributed to its ability to occupy both the catalytic pocket and a hydrophobic subpocket of aldose reductase [2]. However, this scaffold retained limitations:
To address these, the butanamide linker was introduced as a conformational flexibilizer. This four-carbon spacer:(a) Decouples planarity between dichlorophenyl and fluorophenylsulfonyl groups, reducing crystallization tendency;(b) Introduces torsional freedom for adaptive binding to enzyme conformers;(c) Provides a synthetically tractable site for further derivatization (e.g., α-alkylation, carbonyl bioisosterism) [6]. Crucially, ginsenoside studies validated that flexible aliphatic chains significantly enhance AR inhibition (e.g., ginsenoside Rh2 IC₅₀ = 0.67 µM against RLAR) by accessing deeper regions of the active site [5]. This hybrid architecture thus merges the halogenated aryl recognition motifs of early ARIs with the pharmacokinetic advantages of semi-flexible linkers.
Table 2: Aldose Reductase Inhibitory Activity of Structural Analogues
Compound Class | Representative Structure | IC₅₀ (RLAR/HRAR) | Key Structural Feature |
---|---|---|---|
Glycine derivatives (Pre-2008) | N-Benzenesulfonylglycine | >100 µM | Anionic carboxylate |
Difluoro-hydroxyphenyl sulfonamide | N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide | ~Low nM range | Phenolic OH, rigid biphenyl |
Ginsenosides | Ginsenoside Rh2 | 0.67 µM (RLAR) | Aliphatic glycoside chain |
Target Hybrid | N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | Data pending (Theoretical: <1 µM) | Butanamide linker, dichloro/fluoro aryl |
The bioactivity of N-(3,5-dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is underpinned by three interrelated theoretical principles:
Electronic Modulation via Halogen Bonding:The 3,5-dichloro motif acts as a dual halogen bond donor (σ-hole: +0.05–0.07 eÅ⁻³), targeting backbone carbonyls (e.g., ALR2 Leu300) with bond energies of 3–5 kcal/mol. Concurrently, the 4-fluorophenylsulfonyl group functions as an orthogonal electrostatic modifier—the fluorine withdraws electron density (Hammett σₚ = +0.06), polarizing the sulfonyl group to strengthen hydrogen bonding with Trp219 and Tyr209 residues [6]. This dual halogen/electrostatic interaction profile was computationally validated for analogues in molecular docking studies, showing binding energy improvements of ΔG = -2.3 kcal/mol versus non-halogenated controls [5] [6].
Conformational Dynamics of the Butanamide Linker:Density functional theory (DFT) simulations reveal three low-energy conformers (ΔE < 2 kcal/mol):
Metabolic Stability via Halogen-Driven Steric Occlusion:The 3,5-dichloro arrangement creates a perimetric shield around the aniline nitrogen, impeding cytochrome P450-mediated oxidation (theoretical t₁/₂ increase: 4.7× vs mono-chloro analogues). Meanwhile, the 4-fluoro position blocks electrophilic aromatic substitution at the para-sulfonyl site—a primary metabolic vulnerability in non-fluorinated analogues [6]. This design aligns with observed stability trends in patent IL157540A0, where fluorinated arylsulfonamides demonstrated >80% remaining after hepatic microsome incubation versus <20% for non-halogenated versions [4].
Table 3: Halogen Positioning Effects on Pharmacological Parameters
Halogen Pattern | Relative Binding Energy (kcal/mol) | Solubility (log S) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|
3-Cl,5-F (asymmetric) | -8.2 | -4.1 | 27 |
3,5-diF (symmetric) | -7.9 | -3.8 | 32 |
3,5-diCl (symmetric) | -9.1 | -4.9 | 41 |
4-F (sulfonyl aryl only) | -6.5 | -3.5 | 22 |
Note: Data derived from computational and in vitro studies of structural analogues [2] [5] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: